5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-3-7-5-12-10-9(7)4-8(11)6-13-10/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
GGDXERUWAXKLBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Propyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
De Novo Construction of the Pyrrolo[2,3-b]pyridine Ring System
The foundational approach to synthesizing complex 7-azaindole (B17877) derivatives involves building the bicyclic scaffold from simpler, acyclic, or monocyclic precursors. Several classical indole (B1671886) syntheses have been adapted for this purpose, alongside more modern synthetic strategies.
Application of Fischer Indole Cyclization Variants
The Fischer indole synthesis is a venerable and widely used method for constructing indole rings, and its application has been extended to the synthesis of the analogous 7-azaindole framework. wikipedia.orgbyjus.comorganic-chemistry.org This reaction typically involves the acid-catalyzed cyclization of an appropriate arylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, this method has proven to be a viable and direct route. researchgate.net
The general approach involves the reaction of 5-bromo-2-hydrazinopyridine (B1279471) with a suitable ketone, such as pentan-2-one to introduce the propyl group at the C3 position, in the presence of a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures (160-180°C). researchgate.net This strategy allows for the construction of the 5-bromo-7-azaindole (B68098) scaffold with various alkyl or aryl substituents at positions 2 and 3, depending on the choice of the starting ketone. researchgate.net The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a uni-rostock.deuni-rostock.de-sigmatropic rearrangement and subsequent cyclization to form the aromatic pyrrole (B145914) ring fused to the pyridine (B92270) core. wikipedia.orgbyjus.com
A key advantage of this method is the availability of the starting materials. The required 5-bromo-2-hydrazinopyridine can be prepared from the commercially available 2-aminopyridine (B139424) through electrophilic bromination followed by diazotization and reduction. researchgate.net
Table 1: Examples of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines Synthesized via Fischer Indole Cyclization researchgate.net
| R2 Substituent | R3 Substituent | Yield (%) |
| Methyl | Propyl | Data not specified |
| Ethyl | Methyl | 53 |
Madelung Indole Synthesis Modifications for Pyrrolo[2,3-b]pyridine Scaffolds
The Madelung synthesis is another classical method adapted for the preparation of azaindoles. This reaction involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org The most successful application of the Madelung synthesis for azaindoles involves the base-catalyzed cyclization of o-acylaminopicolines. chempedia.info
In the context of synthesizing the pyrrolo[2,3-b]pyridine core, this would involve the cyclization of a 3-acylamino-2-picoline derivative. The strong base deprotonates both the amide nitrogen and the methyl group ortho to the amino group, initiating an intramolecular condensation to form the pyrrole ring. wikipedia.org While historically effective, the vigorous reaction conditions (temperatures often between 200–400 °C) can limit its applicability for substrates with sensitive functional groups. wikipedia.org
Modifications to the classical Madelung synthesis have been developed to overcome the harsh reaction conditions. These include the use of electron-withdrawing groups to increase the acidity of the benzylic protons, thereby facilitating cyclization under milder conditions. researchgate.net Another variation involves the use of O-alkyl or O-silyl imidates as the electrophilic component, which can also lead to milder reaction conditions. chempedia.info
Intramolecular Annulation and Ring-Closing Approaches
Modern synthetic methods often rely on transition-metal-catalyzed reactions to construct the 7-azaindole skeleton through intramolecular cyclization. These approaches offer high efficiency and functional group tolerance.
One notable example is the silver-catalyzed intramolecular cyclization of acetylenic free amines. This method provides a direct route to 7-azaindoles in very good yields without the need for strong acids or bases, or N-substituted substrates. organic-chemistry.org The reaction is believed to be facilitated by hydrogen bonding between water and the substrates, which enhances both chemical reactivity and regioselectivity. organic-chemistry.org
Another powerful strategy involves a one-pot process comprising a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction. This method is used to elaborate N-alkylated o-chloroarylamines into N-alkylazaindoles. organic-chemistry.org Palladium-catalyzed tandem C-N couplings and cyclizations are also employed. For instance, the reaction of 3,4-dibromopyridine (B81906) with alkynes, followed by a tandem reaction with amines, can afford 6-azaindoles in very good yields. organic-chemistry.org
Multicomponent Reaction Strategies for Core Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product that incorporates most of the atoms of the starting materials. nih.govscielo.org.mx These strategies are particularly valuable for generating libraries of structurally diverse compounds in a time- and resource-efficient manner.
An efficient route to the 7-azaindole framework has been developed via a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.org This reaction, typically conducted in ethanol (B145695) or acetic acid at reflux, provides a rapid synthesis of a wide range of highly substituted 7-azaindole derivatives, making it a useful strategy in diversity-oriented synthesis. acs.org
Regioselective Functionalization and Late-Stage Introduction of Substituents
An alternative to de novo synthesis is the functionalization of a pre-formed 1H-pyrrolo[2,3-b]pyridine core. This late-stage functionalization approach is particularly useful for introducing specific substituents, such as a bromine atom at the C-5 position.
Direct and Indirect Bromination Strategies at the C-5 Position
The introduction of a bromine atom onto the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through electrophilic aromatic substitution. The pyrrolo[2,3-b]pyridine system is known to undergo electrophilic substitution reactions, such as nitration, nitrosation, and halogenation, predominantly at the C-3 position of the pyrrole ring. rsc.org However, by carefully selecting the brominating agent and reaction conditions, regioselective bromination at other positions, including C-5 on the pyridine ring, can be achieved.
N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated pyridine rings. researchgate.net The regioselectivity of the reaction can be influenced by the solvent and the nature of the substituents already present on the ring. researchgate.net For the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine, direct bromination of the parent heterocycle is a potential route.
Indirect methods can also be employed. For instance, functionalization of the pyridine ring can be achieved via the corresponding N-oxide. researchgate.net This strategy alters the electronic properties of the pyridine ring, directing electrophiles to different positions. A Reissert-Henze type reaction on the N-oxide of 7-azaindole allows for the direct introduction of halogens, including bromine, at the 6-position, and potentially could be adapted for substitution at the 5-position. researchgate.net
Stereocontrolled Introduction of the Propyl Moiety at the C-3 Position
The introduction of an achiral propyl group at the C-3 position of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core is primarily a matter of regiocontrol rather than stereocontrol. The C-3 position of the 7-azaindole nucleus is the most nucleophilic and is highly susceptible to electrophilic substitution, a characteristic analogous to the indole ring system. nih.gov
A robust and highly controlled method for installing the propyl group involves a two-step sequence: Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Acylation : The parent 5-bromo-7-azaindole, typically with the pyrrole nitrogen protected by a suitable group (e.g., sulfonyl), is reacted with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com This reaction proceeds via an electrophilic acylium ion, which preferentially attacks the electron-rich C-3 position to yield 5-bromo-3-propanoyl-1H-pyrrolo[2,3-b]pyridine. This acylation approach is generally preferred over direct Friedel-Crafts alkylation, which is often complicated by carbocation rearrangements and polyalkylation. youtube.com
Reduction : The resulting C-3 acyl derivative (a ketone) is then reduced to the corresponding propyl group. Standard reduction methodologies, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions, are effective for this transformation, converting the carbonyl group to a methylene group without affecting the aromatic rings. youtube.com
This acylation-reduction sequence ensures the unambiguous and high-yield introduction of the propyl chain at the desired C-3 position.
Selective Introduction of Other Functional Groups at C-1, C-2, C-4, C-6, and C-7 Positions
Further derivatization of the 5-bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine scaffold requires regioselective methods that can address the remaining positions on both the pyrrole and pyridine rings.
C-1 (N-H) Position : The pyrrole nitrogen is readily functionalized. N-protection is a common strategy to modulate reactivity and prevent side reactions during subsequent steps. Groups like tosyl (Ts), mesyl (Ms), or carbamoyl (B1232498) are frequently employed. nih.govrsc.org N-alkylation and N-arylation (e.g., via Ullmann coupling) are also feasible for introducing substituents directly on the nitrogen atom. researchgate.net
C-2 Position : While less reactive than C-3, the C-2 position can be functionalized through metalation. After N-protection, directed lithiation at C-2 can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with a suitable electrophile. worktribe.comthieme-connect.com
C-4 and C-6 Positions : Functionalizing the carbon atoms of the pyridine ring (C-4 and C-6) is more challenging due to the ring's electron-deficient nature. Directed ortho-metalation (DoM) is a powerful strategy. For instance, installing a directing group, such as a carbamoyl group, can facilitate deprotonation and subsequent functionalization at an adjacent position like C-6. worktribe.com Another advanced strategy is the "halogen dance," a base-catalyzed rearrangement where a halogen atom migrates to a different position on the ring under strongly basic conditions, thereby creating a new point for functionalization. ias.ac.inclockss.org
C-7 (Pyridine N) Position : The pyridine nitrogen atom (N-7) is basic and acts as a coordination site for Lewis acids and transition metals. This property can be exploited to direct reactions, such as C-6 lithiation, through the formation of a chelation complex.
Catalytic Approaches in Pyrrolo[2,3-b]pyridine Synthesis
Modern catalytic methods are indispensable for the efficient synthesis and derivatization of the pyrrolo[2,3-b]pyridine core. The 5-bromo substituent serves as a versatile anchor point for a wide array of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Buchwald-Hartwig)
The bromine atom at the C-5 position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for building molecular complexity.
Suzuki-Miyaura Coupling : This reaction couples the 5-bromo-7-azaindole core with various aryl, heteroaryl, or vinyl boronic acids or esters to form C-C bonds. mdpi.com It is widely used due to the mild reaction conditions and the commercial availability of a vast library of boronic acids. nih.govresearchgate.net
Sonogashira Coupling : Provides a direct route to 5-alkynyl-7-azaindoles by coupling the C-5 bromine with terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govmdpi.com
Buchwald-Hartwig Amination : Enables the formation of C-N bonds by coupling the 5-bromo position with a wide range of primary or secondary amines. This is a key method for introducing nitrogen-based functional groups. nih.gov
Negishi and Stille Couplings : These reactions, using organozinc and organotin reagents respectively, offer alternative and sometimes complementary methods for C-C bond formation at the C-5 position. researchgate.netosi.lv
| Reaction | Catalyst | Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | (dppf or PPh₃) | K₂CO₃, K₃PO₄ | DME, 1,4-Dioxane/H₂O | Ar-B(OH)₂ |
| Sonogashira | PdCl₂(PPh₃)₂ | (PPh₃) | Et₃N, DIPEA | DMF, THF | Terminal Alkyne (+ CuI) |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | R₂NH |
Copper-Mediated and Other Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals play important roles in the synthesis and functionalization of 7-azaindoles.
Copper-Mediated Reactions : Copper catalysts are crucial for Ullmann-type condensation reactions, which are often used for N-arylation at the C-1 position. researchgate.net As mentioned, copper(I) iodide is also a standard co-catalyst that enhances the efficiency of the Sonogashira coupling. nih.govmdpi.com
Rhodium and Iridium-Catalyzed Reactions : Advanced methods employing rhodium(III) and iridium(III) catalysts have been developed for the direct C-H activation and functionalization of the 7-azaindole nucleus. documentsdelivered.comrsc.org These methods allow for the introduction of functional groups without pre-existing handles like halogens, often targeting the C-2 or other positions with high regioselectivity. nih.gov
Organometallic Reagent-Based Strategies (e.g., Lithiation, Magnesiation, Zincation)
The use of organometallic reagents is a cornerstone for the regioselective functionalization of the 7-azaindole scaffold.
Directed ortho-Metalation (DoM) : By installing a directing metalating group (DMG), typically at the N-1 position, deprotonation can be precisely controlled. A carbamoyl or pivaloyl group, for example, can direct strong lithium bases to deprotonate the C-2 position, creating a nucleophilic site for reaction with electrophiles. worktribe.comthieme-connect.com
Halogen-Metal Exchange : The C-5 bromine atom can be readily swapped with a metal (e.g., lithium or magnesium) by treatment with organolithium reagents (like n-BuLi) or Grignard reagents (like i-PrMgCl) at low temperatures. This generates a C-5 organometallic species, which is a potent nucleophile for forming new bonds upon reaction with various electrophiles. thieme-connect.com
Halogen Dance Reaction : In the presence of very strong bases such as lithium diisopropylamide (LDA), an intriguing rearrangement known as the "halogen dance" can occur. whiterose.ac.uk This process involves a series of deprotonation and metal-halogen exchange steps that result in the migration of the bromine atom from C-5 to a different, often thermodynamically more stable, position on the ring. This can provide access to isomers that are difficult to synthesize through other routes. clockss.orgresearchgate.net
Transition Metal-Free Synthetic Pathways
While catalytic methods are powerful, several key transformations can be achieved without transition metals.
Electrophilic Aromatic Substitution : As described for the introduction of the propyl group (Section 2.2.2), Friedel-Crafts acylation is a classic metal-free method for C-3 functionalization. sigmaaldrich.com Similarly, direct halogenation (e.g., with NBS or I₂) or nitration at the C-3 position proceeds readily without a metal catalyst.
Aza-Friedel-Crafts Reactions : The C-3 coupling of 7-azaindoles with activated imines can be performed under solvent-free conditions, often requiring only a catalytic amount of a simple Brønsted or Lewis acid (e.g., p-toluenesulfonic acid), thus avoiding transition metals entirely. nih.gov
Promoter-Mediated Reactions : Certain reagents can promote reactions at specific sites without being traditional metal catalysts. For example, tetra-n-butylammonium iodide (TBAI) has been shown to promote the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, providing a metal-free route to 3-thio-7-azaindoles. nih.govrsc.org
Photoredox Catalysis : Emerging strategies using organic photoredox catalysts can mediate reactions such as dearomative nucleophilic additions on indole systems, offering a transition-metal-free alternative for creating functionalized indolines. mdpi.com
Chemical Reactivity and Advanced Functionalization of 5 Bromo 3 Propyl 1h Pyrrolo 2,3 B Pyridine
Reactivity of the C-5 Bromine Substituent
The bromine atom at the C-5 position of the 7-azaindole (B17877) ring is a versatile handle for introducing a wide range of functional groups. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange processes.
Diverse Cross-Coupling Reaction Pathways
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C-5 bromine of the 7-azaindole core is an excellent substrate for these transformations. mdpi.comnih.gov
Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the C-5 position. The coupling of 5-bromo-7-azaindole (B68098) derivatives with various boronic acids and their esters proceeds efficiently in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling of 5-bromo-7-azaindoles has been utilized in the synthesis of highly functionalized biaryl derivatives. rsc.org These reactions are crucial for creating compounds with extended conjugation and for exploring structure-activity relationships in drug discovery programs. nih.govnih.gov
Heck Coupling: The Heck reaction allows for the alkenylation of the C-5 position by coupling with a variety of alkenes. This reaction is catalyzed by palladium complexes and typically requires a base to neutralize the hydrogen halide formed during the reaction. acs.orgwikipedia.orgorganic-chemistry.org The Heck reaction provides a direct method for the synthesis of styrenyl and other vinyl-substituted 7-azaindoles, which are valuable intermediates in organic synthesis. scielo.br
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction of 5-bromo-7-azaindoles with terminal alkynes proceeds under mild conditions. mdpi.comrsc.org This methodology has been instrumental in the synthesis of various 7-azaindole derivatives with potential applications in materials science and as precursors for more complex heterocyclic systems. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the C-5 position can be achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples 5-bromo-7-azaindoles with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. beilstein-journals.orgwikipedia.org This reaction is of particular importance in pharmaceutical chemistry for the synthesis of compounds with potential biological activity. chemspider.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 5-Bromo-7-azaindole Derivatives This table presents representative examples of cross-coupling reactions on the 5-bromo-7-azaindole scaffold. While not specific to the 3-propyl derivative, they illustrate the general applicability of these methods.
| Coupling Reaction | Reactants | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-7-azaindole, Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Aryl-7-azaindole | nih.gov |
| Heck | 5-Bromo-7-azaindole, Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | 5-Alkenyl-7-azaindole | acs.org |
| Sonogashira | 5-Bromo-3-iodo-2-aminopyridine (precursor) | Pd(PPh₃)₄ / CuI / Et₃N | 5-Alkynyl-7-azaindole derivative | mdpi.com |
| Buchwald-Hartwig | 4-Bromo-7-azaindole derivative, Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 4-Amino-7-azaindole derivative | beilstein-journals.org |
Nucleophilic Aromatic Substitution Reactions
While generally less reactive towards nucleophilic aromatic substitution (SNAr) than their six-membered ring counterparts, the pyridine (B92270) ring of the 7-azaindole nucleus can undergo SNAr reactions under certain conditions. The presence of the electron-withdrawing pyrrole (B145914) ring and the bromine atom can activate the C-5 position for attack by strong nucleophiles. Reactions with potent nucleophiles such as alkoxides, thiolates, and amines can lead to the displacement of the bromide ion, particularly at elevated temperatures or with the use of activating groups. However, these reactions are often less common than cross-coupling reactions for the functionalization of this position.
Metal-Halogen Exchange and Subsequent Trapping Reactions
Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, which can then be reacted with a variety of electrophiles. Treatment of 5-bromo-7-azaindoles with strong organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the formation of the corresponding 5-lithio-7-azaindole. This highly reactive intermediate can then be trapped with a wide array of electrophiles, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides, to introduce a diverse range of functional groups at the C-5 position. This two-step sequence provides a complementary approach to cross-coupling reactions for the synthesis of substituted 7-azaindoles. unirioja.esresearchgate.net
Reactivity of the C-3 Propyl Substituent
The C-3 propyl group, an alkyl substituent on the electron-rich pyrrole ring, offers opportunities for functionalization through oxidation, reduction, and C-H activation strategies. While less explored than the reactivity at the C-5 position, these transformations can provide access to novel derivatives with modified properties.
Selective Oxidation and Reduction Reactions
The propyl group at the C-3 position can be a target for selective oxidation reactions. Depending on the reaction conditions and the oxidizing agent employed, different outcomes are possible. For instance, oxidation at the benzylic-like α-position of the propyl group could potentially yield a ketone (3-(1-oxopropyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine) or, under more forcing conditions, lead to cleavage of the side chain. Reagents such as chromium trioxide or potassium permanganate (B83412) could be employed, although careful control of the reaction conditions would be necessary to avoid over-oxidation or degradation of the heterocyclic core. Conversely, reduction of any oxidized functionalities on the propyl chain can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, allowing for the interconversion of functional groups.
C-H Activation and Functionalization of the Alkyl Chain
The direct functionalization of the C-H bonds of the propyl chain represents a modern and efficient approach to introduce complexity. nih.govnih.gov Transition metal-catalyzed C-H activation can enable the introduction of various functional groups at the α, β, or γ positions of the propyl group. kaust.edu.sabeilstein-journals.org For example, palladium-catalyzed C-H arylation or alkenylation could potentially occur at the terminal methyl group of the propyl chain. nih.govresearchgate.net
Furthermore, free-radical reactions offer another avenue for the functionalization of the alkyl side chain. ethernet.edu.etspringerprofessional.denortheastern.edu Radical initiators can promote the abstraction of a hydrogen atom from the propyl group, generating a carbon-centered radical that can then be trapped by various radical acceptors. This approach could lead to the introduction of halogens, oxygen-containing functionalities, or other carbon-based substituents along the propyl chain. kaust.edu.sa
Transformations at the Pyrrole Nitrogen (N-1)
The nitrogen atom at the 1-position of the pyrrole ring is a key site for introducing molecular diversity. Its reactivity is central to many synthetic strategies involving the 7-azaindole core.
N-Alkylation and N-Arylation Reactions
The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine system readily undergoes N-alkylation and N-arylation reactions. These transformations are fundamental for modifying the electronic properties and steric environment of the molecule. Generally, N-alkylation is achieved by treating the parent heterocycle with an alkyl halide in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
N-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provide routes to N-arylindoles and their analogs. mdpi.com The Chan-Lam coupling, which uses aryl boronic acids in the presence of a copper catalyst, is another effective method for N-arylation of nitrogen-containing heterocycles. nih.gov These reactions typically involve a transition-metal catalyst (e.g., palladium or copper), a suitable ligand, and a base to facilitate the carbon-nitrogen bond formation. mdpi.comnih.gov While specific studies on 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine are not extensively detailed, the reactivity of the 7-azaindole core suggests these standard protocols would be applicable.
Role of Protecting Group Chemistry on Reactivity
Protecting the pyrrole nitrogen is a critical step in multi-step syntheses to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. researchgate.net The N-H proton is acidic and can be readily deprotonated by strong bases used in, for example, metalation or cross-coupling reactions.
Commonly used protecting groups for the 7-azaindole nitrogen include:
Sulfonyl groups: Phenylsulfonyl (PhSO₂) or tosyl (Ts) groups are often employed. They are introduced using the corresponding sulfonyl chloride in the presence of a base. These groups are strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack but facilitates metalation at the C-2 position.
Silyl (B83357) groups: Bulky silyl groups like triisopropylsilyl (TIPS) are particularly useful. sigmaaldrich.comsigmaaldrich.com They can be introduced using the corresponding silyl chloride and a base like imidazole. Silyl groups protect the N-H bond and can be readily removed under mild conditions, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
Carbamates: The tert-butoxycarbonyl (Boc) group is another common protecting group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It can be removed under acidic conditions. researchgate.net
The choice of protecting group can significantly influence the outcome of subsequent reactions by altering the electronic nature of the heterocyclic system and by providing steric hindrance.
Table 1: Common N-1 Protecting Groups for the 1H-Pyrrolo[2,3-b]pyridine Core
| Protecting Group | Abbreviation | Typical Reagent | Key Characteristics |
|---|---|---|---|
| Phenylsulfonyl | SO₂Ph | Benzenesulfonyl chloride | Strongly electron-withdrawing; stable to many reaction conditions. |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | Bulky group providing steric hindrance; easily removed with fluoride ions. sigmaaldrich.comsigmaaldrich.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Removed under acidic conditions; moderately electron-withdrawing. researchgate.net |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolopyridine Core
The fused pyrrolopyridine ring system possesses distinct regions of electron density, leading to predictable patterns of reactivity in aromatic substitution reactions.
Regioselectivity and Mechanistic Aspects of Electrophilic Substitution
The 7-azaindole nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The pyrrole ring is significantly more activated towards electrophiles than the pyridine ring. Within the pyrrole moiety, the C-3 position is the most nucleophilic and is the primary site of electrophilic attack in unsubstituted 7-azaindole. researchgate.netnih.govresearchgate.netnih.gov
In this compound, the C-3 position is blocked by the propyl group. Therefore, electrophilic substitution is directed to other positions on the ring. The outcome is determined by the combined directing effects of the existing substituents:
3-Propyl group: An alkyl group, it is electron-donating and activating, tending to direct incoming electrophiles to the ortho (C-2 and C-4) positions.
5-Bromo group: A halogen, it is deactivating via induction but acts as an ortho-, para-director (directing to C-4 and C-6) through resonance.
Pyrrole Nitrogen (N-1): Strongly directs substitution to the C-2 and C-3 positions.
Pyridine Nitrogen (N-7): Strongly deactivates the pyridine ring towards electrophilic attack.
Considering these factors, the C-2 position is a likely site for substitution due to activation from both the N-1 and the 3-propyl group. The C-4 position is also a potential site, influenced by both the 3-propyl and 5-bromo groups.
Nitration, Sulfonation, and Halogenation Studies
Studies on the 7-azaindole core have mapped the outcomes of various electrophilic substitution reactions.
Nitration: The nitration of 7-azaindole typically occurs at the C-3 position using reagents like nitric acid. researchgate.net The compound 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a known derivative, confirming the viability of this reaction on the 5-bromo scaffold. sigmaaldrich.com For the target molecule with a blocked C-3 position, nitration would be expected to occur at other positions, guided by the existing substituents. Nitration of the 7-azaindole N-oxide has been shown to direct the nitro group to the C-4 position. researchgate.net
Sulfonation: Sulfonation of the 7-azaindole core has been documented. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid has been synthesized, demonstrating that sulfonation occurs at the C-3 position. nih.gov As with nitration, the blocked C-3 position in the title compound would redirect the sulfonyl group to an alternative site.
Halogenation: The C-3 position is the preferred site for the halogenation of 7-azaindole. nih.govresearchgate.net However, other positions can be functionalized under specific conditions. For example, a highly regioselective bromination of 4-chloro-3-nitro-7-azaindole at the C-5 position has been reported, highlighting that the pyridine ring can undergo electrophilic substitution. researchgate.netacs.org In this compound, further halogenation would likely occur at the C-2, C-4, or C-6 positions, depending on the reaction conditions and the specific halogenating agent used.
Table 2: Regioselectivity of Electrophilic Substitution on the 1H-Pyrrolo[2,3-b]pyridine Core
| Reaction | Primary Position of Attack (Unsubstituted Core) | Reported Examples on Substituted Cores |
|---|---|---|
| Nitration | C-3 researchgate.net | C-4 (on N-oxide); C-3 (on 4-chloro derivative) researchgate.netresearchgate.netacs.org |
| Sulfonation | C-3 nih.gov | N/A |
| Halogenation | C-3 nih.govresearchgate.net | C-5 (bromination of 4-chloro-3-nitro derivative) researchgate.netacs.org |
| Mannich Reaction | C-3 nih.gov | N/A |
Mannich-Type Reactions and Related Carbon-Carbon Bond Formations
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, often located on carbon atoms adjacent to a carbonyl group, but it is also effective for electron-rich heterocycles like pyrroles and indoles. nih.gov The reaction typically involves formaldehyde (B43269) and a secondary amine, such as dimethylamine, under acidic conditions to generate a dimethylaminomethyl group (-CH₂NMe₂).
For the 7-azaindole scaffold, the Mannich reaction preferentially occurs at the electron-rich C-3 position. nih.gov Since this position is occupied in this compound, a standard Mannich reaction is unlikely to proceed. Alternative C-C bond-forming reactions, such as Friedel-Crafts acylation, also favor the C-3 position. researchgate.net Functionalization at other positions, such as C-2, would likely require prior modification, for example, via directed ortho-metalation, after protection of the N-1 position.
Ring-Opening, Rearrangement, and Dimerization Pathways
While specific ring-opening pathways for this compound are not extensively documented in the current scientific literature, the reactivity of the broader 1H-pyrrolo[2,3-b]pyridine scaffold suggests potential for such transformations under specific conditions. However, rearrangement and dimerization reactions are more established phenomena for this class of compounds.
One notable rearrangement reaction observed in a related derivative is the ring-expansion of the pyrrolo[2,3-b]pyridine core to form a 1,8-naphthyridine (B1210474). For instance, the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base has been shown to induce a ring-expansion, yielding a 1,8-naphthyridine derivative. rsc.org This transformation proceeds through the insertion of a dichlorocarbene (B158193) species into the pyrrole ring, followed by rearrangement to the more thermodynamically stable six-membered ring. While this has been demonstrated for a 2-phenyl substituted analog, the potential for a similar rearrangement with a 3-propyl substituent warrants further investigation.
Another example of ring expansion involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide (B81097) or azidotrimethylsilane, which yields 3- and 4-amino-naphthyridin-2(1H)-one derivatives through a cycloaddition–ring expansion mechanism. rsc.org
Dimerization is a well-characterized pathway for 7-azaindole and its derivatives, including the parent compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This process is primarily driven by the formation of intermolecular hydrogen bonds. In the solid state, 5-Bromo-1H-pyrrolo[2,3-b]pyridine molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrrole nitrogen of one molecule and the pyridine nitrogen of another. This dimerization is a key feature of the supramolecular chemistry of this heterocyclic system.
| Pathway | Description | Reactants/Conditions | Product Type |
| Rearrangement (Ring Expansion) | Expansion of the five-membered pyrrole ring to a six-membered pyridine ring. | Chloroform, Strong Base | 1,8-Naphthyridine derivative |
| Dimerization | Formation of a dimeric structure through intermolecular hydrogen bonding. | Spontaneous in solid state | Centrosymmetric Dimer |
Derivatization Strategies for Carboxylic Acid and Amide Analogs
The functionalization of the this compound scaffold to introduce carboxylic acid and amide moieties is a critical step in the development of new chemical entities with potential applications in medicinal chemistry and materials science. These derivatization strategies often involve multi-step synthetic sequences that leverage the inherent reactivity of the pyrrolo[2,3-b]pyridine core.
Synthesis of Carboxylic Acid Analogs:
The introduction of a carboxylic acid group onto the pyrrolo[2,3-b]pyridine ring system can be achieved through various synthetic routes. A common approach involves the protection of the pyrrole nitrogen, followed by halogen-metal exchange of the bromo substituent and subsequent quenching with carbon dioxide. Alternatively, palladium-catalyzed carbonylation reactions of the bromo-substituted precursor can also yield the desired carboxylic acid.
A general synthetic approach is outlined below:
Protection of the Pyrrole Nitrogen: The NH group of the pyrrole ring is typically protected with a suitable protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, to prevent side reactions in subsequent steps.
Introduction of the Carboxyl Group:
Method A: Grignard Reaction: The bromo group at the 5-position can be converted to a Grignard reagent by treatment with magnesium. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) to afford the corresponding carboxylic acid after acidic workup.
Method B: Lithiation: Halogen-lithium exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with carbon dioxide, is another effective method.
Method C: Palladium-Catalyzed Carbonylation: This method involves the reaction of the bromo-substituted compound with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a base.
Synthesis of Amide Analogs:
Amide derivatives are readily synthesized from the corresponding carboxylic acids. Standard peptide coupling conditions are generally effective for the formation of the amide bond.
A typical procedure involves:
Activation of the Carboxylic Acid: The carboxylic acid is activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Amine Coupling: The activated carboxylic acid is then reacted with a primary or secondary amine to form the desired amide. The reaction is typically carried out in an aprotic solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.
| Derivative Type | General Synthetic Strategy | Key Reagents |
| Carboxylic Acid | Protection, Halogen-Metal Exchange, Carboxylation | Protecting agents (e.g., TsCl), Mg or n-BuLi, CO2, Pd catalyst, CO |
| Amide | Carboxylic acid activation, Amine coupling | Coupling agents (e.g., EDC, DCC, HATU), Primary/Secondary Amines, Base (e.g., TEA, DIPEA) |
These derivatization strategies provide access to a wide range of carboxylic acid and amide analogs of this compound, enabling the systematic exploration of their structure-activity relationships in various scientific disciplines.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-Resolution NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is the cornerstone for determining the chemical structure of organic molecules in solution. For 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine, a complete NMR analysis would provide unambiguous evidence for the connectivity of atoms and the specific isomeric form.
A typical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolopyridine core and the aliphatic protons of the propyl group. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would allow for the precise assignment of each proton. For instance, the protons of the propyl chain would exhibit characteristic triplet and sextet patterns, while the aromatic protons' positions would be influenced by the bromine atom and the bicyclic ring system.
Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The positions of the signals would confirm the substitution pattern on the aromatic core. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in correlating proton and carbon signals, thereby building a complete and verified structural framework.
Although specific data is unavailable for the 3-propyl derivative, published NMR data for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a reference for the expected aromatic region signals. However, the electronic effects and steric bulk of the 3-propyl group would induce notable shifts in the signals of the pyrrole (B145914) ring.
Table 1: Anticipated ¹H and ¹³C NMR Data for this compound (Hypothetical) Note: This table is a hypothetical representation of expected data and is not based on experimental results.
| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~7.5 | C2: ~125 |
| H4 | ~8.1 | C3: ~120 |
| H6 | ~8.3 | C3a: ~128 |
| NH | ~12.0 | C4: ~130 |
| Propyl-CH₂ | ~2.7 (t) | C5: ~112 |
| Propyl-CH₂ | ~1.7 (m) | C6: ~143 |
| Propyl-CH₃ | ~1.0 (t) | C7a: ~148 |
| Propyl-C1: ~25 | ||
| Propyl-C2: ~23 | ||
| Propyl-C3: ~14 |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a successful crystallographic analysis would confirm the planarity of the pyrrolopyridine ring system and determine the conformation of the propyl substituent relative to the ring. It would also reveal how the molecules pack in the crystal lattice, identifying any significant non-covalent interactions that stabilize the solid-state structure. For instance, N-H···N hydrogen bonds are commonly observed in related 7-azaindole (B17877) structures, often leading to the formation of centrosymmetric dimers.
Table 2: Key Crystallographic Parameters for 5-Bromo-1H-pyrrolo[2,3-b]pyridine Note: This data is for the parent compound and serves as a reference.
| Parameter | Value |
|---|---|
| Formula | C₇H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| V (ų) | 675.47 (6) |
Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Functional Group Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups and gaining insight into the bonding within the molecular structure.
The FT-IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to:
N-H stretching: A prominent band in the region of 3100-3400 cm⁻¹.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the propyl group just below 3000 cm⁻¹.
C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyrrolopyridine core.
C-Br stretching: A band in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
No experimental FT-IR or Raman spectra for this compound are available in the literature. The interpretation of such spectra would be aided by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and assign experimental bands to specific molecular motions.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁BrN₂), the measured monoisotopic mass would be compared to the calculated theoretical mass to confirm its molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 pattern in the mass spectrum, which is a key signature for bromine-containing compounds.
Further analysis using tandem mass spectrometry (MS/MS) would involve fragmentation of the parent ion to elucidate structural features. The fragmentation pattern would likely involve the loss of the propyl group or cleavage of the pyrrolopyridine ring system, providing further confirmation of the compound's structure.
Specific HRMS data and fragmentation analysis for this compound have not been published.
Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Enantiomeric Studies
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum, and enantiomeric studies are not applicable to this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine. Such studies on the parent 7-azaindole (B17877) and its halogenated derivatives have established a reliable framework for predicting the impact of substituents on the pyrrolopyridine system.
Computational analyses of 7-azaindole derivatives consistently show that the electronic landscape is significantly influenced by the nature and position of substituents. For this compound, the electron-withdrawing bromine atom at the C5 position is expected to modulate the electron density of the entire heterocyclic system. Concurrently, the electron-donating propyl group at the C3 position would likely counteract this effect, particularly within the pyrrole (B145914) ring.
Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. In the case of this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyrrole moiety, with significant contributions from the C2 and C3 positions. The propyl group at C3 would further elevate the energy of the HOMO, enhancing its nucleophilic character. Conversely, the LUMO is expected to be distributed over the pyridine (B92270) ring, with the bromine atom at C5 lowering its energy and making the molecule more susceptible to nucleophilic attack at that position. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Illustrative Data Table: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and extrapolated from computational studies on analogous 7-azaindole derivatives. It serves to illustrate the expected electronic properties.)
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -5.8 | Pyrrole ring (C2, C3) |
| LUMO | -1.2 | Pyridine ring (C4, C6) |
| HOMO-LUMO Gap | 4.6 | - |
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. deeporigin.com For this compound, the MEP map would be characterized by distinct regions of positive and negative potential.
The nitrogen atom of the pyridine ring (N7) is expected to be a region of significant negative electrostatic potential, making it a primary site for protonation and hydrogen bonding. The nitrogen atom of the pyrrole ring (N1) would also exhibit a negative potential, albeit to a lesser extent. In contrast, the hydrogen atom attached to the pyrrole nitrogen would be a site of positive potential. The bromine atom, due to its high electronegativity, would create a region of negative potential around itself, while also inducing a region of positive potential on the adjacent carbon atom. The propyl group, being electron-donating, would enhance the negative potential in its vicinity.
Computational methods, particularly DFT, are adept at predicting spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. mdpi.com These theoretical predictions, when compared with experimental data, can validate the computed molecular structure and electronic environment.
For this compound, theoretical calculations of 1H and 13C NMR chemical shifts would be expected to correlate well with experimentally obtained spectra. The electron-withdrawing effect of the bromine atom would likely cause a downfield shift for the protons and carbons in the pyridine ring, while the electron-donating propyl group would induce an upfield shift for the nuclei in the pyrrole ring.
Similarly, the calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The characteristic stretching frequencies for the N-H bond of the pyrrole ring, the C-H bonds of the aromatic system and the propyl group, and the C-Br bond can all be predicted with a reasonable degree of accuracy.
Illustrative Data Table: Predicted 13C NMR Chemical Shifts for Key Atoms in this compound (Note: The following data is hypothetical and based on general principles and data from similar compounds. It is for illustrative purposes only.)
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 125.4 |
| C3 | 118.9 |
| C4 | 130.2 |
| C5 | 112.5 |
| C6 | 142.1 |
| C7a | 148.3 |
| C3a | 127.8 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.
The synthesis of substituted 7-azaindoles often involves multiple steps, and computational analysis of the transition states can help in understanding and optimizing these reactions. For the synthesis of this compound, key steps could include the formation of the pyrrole ring and the introduction of the propyl and bromo substituents.
Transition state calculations can reveal the energy barriers for different potential reaction pathways, thereby explaining the observed product distribution. For instance, in the derivatization of the 7-azaindole core, computational analysis can predict the most favorable sites for electrophilic substitution or metal-catalyzed cross-coupling reactions by comparing the activation energies of the corresponding transition states.
The regioselectivity of reactions involving the 7-azaindole scaffold is a critical aspect that can be effectively predicted using computational methods. rsc.org For this compound, electrophilic substitution reactions are expected to occur preferentially at the C3 position of the pyrrole ring due to its higher electron density, a prediction that can be substantiated by calculating the relative stabilities of the sigma-complex intermediates.
In cases where multiple reactive sites are present, computational models can quantify the energetic differences between the various possible reaction pathways, thus providing a rational basis for the observed regioselectivity. For example, in the functionalization of the pyridine ring, computational analysis can help predict whether a reaction is more likely to occur at the C4 or C6 position.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
Detailed molecular dynamics (MD) simulations specifically investigating the conformational sampling and solution behavior of this compound are not extensively documented in publicly available scientific literature. MD simulations are powerful computational tools used to understand the dynamic nature of molecules over time, providing insights into their flexibility, preferred shapes (conformations), and interactions with solvents.
For a molecule like this compound, an MD simulation would typically be set up by defining a force field—a set of parameters that describe the potential energy of the atoms and bonds. The simulation would then solve Newton's equations of motion for the system, tracking the trajectory of each atom over a set period, often in a simulated solvent environment (e.g., a box of water molecules).
The primary focus of such a simulation would be the conformational flexibility of the 3-propyl group. This alkyl chain can adopt various rotational conformations (rotamers) around its carbon-carbon single bonds. The simulation would sample these different conformations, revealing the most energetically favorable and statistically probable shapes of the molecule in solution. Key parameters that would be analyzed from the simulation trajectory include:
Dihedral Angle Distributions: Analysis of the torsion angles within the propyl group would indicate the preferred staggered or eclipsed conformations and the energy barriers between them.
Root Mean Square Deviation (RMSD): This metric would show the stability of the core pyrrolo[2,3-b]pyridine ring structure and the flexibility of the propyl side chain relative to a starting structure.
Solvent Interactions: The simulation would elucidate how solvent molecules, such as water, arrange themselves around the compound, highlighting potential hydrogen bonding sites (e.g., with the pyrrole N-H and the pyridine nitrogen) and hydrophobic interactions with the propyl and bromo substituents.
While specific data is not available, a hypothetical summary of expected findings from an MD simulation is presented in the table below.
| Solvation Shell Structure | Water molecules would likely form structured arrangements around the N-H and pyridine nitrogen atoms through hydrogen bonding. | Influences the compound's solubility and its effective shape in an aqueous environment. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured property.
For this compound, QSPR models could be developed to predict a range of intrinsic chemical properties. However, specific QSPR studies focused on this particular compound are not found in the current body of scientific literature.
Generally, the development of a QSPR model for this compound would involve the following steps:
Descriptor Calculation: A wide array of molecular descriptors would be calculated for a series of related pyrrolo[2,3-b]pyridine derivatives. These descriptors fall into several categories:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D shape of the molecule.
Quantum Chemical: Derived from quantum mechanics calculations (e.g., orbital energies, partial charges).
Physicochemical: Such as logP (lipophilicity) or molar refractivity.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a model that correlates a subset of these descriptors with a specific property of interest (e.g., boiling point, solubility, chromatographic retention time).
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
While no specific models for this compound are available, the table below lists some intrinsic chemical properties that could be predicted by a QSPR model and the key molecular descriptors that would likely influence them.
Table 5.4: Potential QSPR Model Parameters for this compound
| Predicted Property | Key Influential Descriptors (Hypothetical) | Description of Influence |
|---|---|---|
| Aqueous Solubility | LogP (octanol-water partition coefficient), Polar Surface Area (PSA), Number of Hydrogen Bond Donors/Acceptors | Higher lipophilicity (from the propyl and bromo groups) would decrease solubility, while the polar N-H and pyridine nitrogen contribute positively. |
| Boiling Point | Molecular Weight, Van der Waals Surface Area | Larger and heavier molecules generally have higher boiling points due to stronger intermolecular forces. |
| Chromatographic Retention Time | LogP, Dipole Moment, Polarizability | In reverse-phase chromatography, retention time would be strongly correlated with the compound's hydrophobicity. |
| Refractive Index | Molar Refractivity, Polarizability | Related to the molecule's volume and the ease with which its electron cloud can be distorted. |
These tables and descriptions are based on general principles of computational chemistry, as direct research on this compound is not available.
Mechanistic Insights into Molecular and Biochemical Interactions
Advanced Applications and Future Research Directions
Role as a Versatile Synthetic Intermediate for Complex Molecules
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine serves as a highly valuable building block in organic synthesis, primarily due to its strategically placed functional groups that allow for selective modifications. The bromine atom at the 5-position is particularly amenable to a wide array of metal-catalyzed cross-coupling reactions, providing a gateway to a diverse range of more complex molecules.
The 7-azaindole (B17877) core itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity. nih.govnih.gov The presence of the 3-propyl group can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.
Key synthetic transformations that can be performed on this compound include:
Suzuki-Miyaura Coupling: The bromine atom can be readily replaced with various aryl, heteroaryl, or vinyl groups by reacting it with the corresponding boronic acids or esters in the presence of a palladium catalyst. This reaction is fundamental for constructing biaryl systems often found in pharmacologically active compounds. encyclopedia.pub
Sonogashira Coupling: This palladium-catalyzed reaction allows for the introduction of alkyne moieties at the 5-position, which can be further functionalized to create a variety of structures. nih.gov
Heck Coupling: The formation of carbon-carbon bonds with alkenes can be achieved through Heck coupling, offering another route to elaborate the core structure. nih.gov
Buchwald-Hartwig Amination: The bromine atom can be substituted with a wide range of amines, a crucial transformation for the synthesis of many kinase inhibitors and other biologically active molecules.
Functionalization of the Pyrrole (B145914) Nitrogen: The N-H of the pyrrole ring can be alkylated, acylated, or arylated to introduce additional diversity and modulate the electronic properties of the molecule.
These synthetic handles make this compound a key intermediate in the synthesis of compounds targeting a variety of diseases. For instance, the broader class of 7-azaindole derivatives has been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology. nih.govmdpi.comnih.gov The specific 3-propyl substitution could offer advantages in terms of selectivity or potency for certain kinase targets. rsc.org
Table 1: Key Synthetic Reactions for the Functionalization of this compound
| Reaction Type | Reagents | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl/Heteroaryl/Vinyl-3-propyl-1H-pyrrolo[2,3-b]pyridine |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) cocatalyst, Base | 5-Alkynyl-3-propyl-1H-pyrrolo[2,3-b]pyridine |
| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-3-propyl-1H-pyrrolo[2,3-b]pyridine |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 5-Amino-3-propyl-1H-pyrrolo[2,3-b]pyridine |
Exploration in Materials Science: Organic Electronics and Photonics
The 7-azaindole core exhibits interesting photophysical properties, making its derivatives promising candidates for applications in materials science, particularly in the fields of organic electronics and photonics. While specific studies on this compound in these areas are limited, the general properties of the 7-azaindole scaffold suggest significant potential.
7-Azaindole and its derivatives are known to be blue emitters, a critical component for the development of full-color organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the 7-azaindole system can be tuned by introducing different substituents. The 3-propyl group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the emission color and efficiency. The bromine atom at the 5-position provides a convenient point for attaching other functional groups that can further modify the electronic and photophysical properties, such as charge transport moieties or other chromophores.
Future research in this area could involve:
Synthesis of Novel Emissive Materials: Utilizing the synthetic handles of this compound to create a library of new materials with tailored emission wavelengths and quantum yields for OLED applications. jmaterenvironsci.comrsc.org
Development of Host Materials: The 7-azaindole scaffold could also be incorporated into host materials for phosphorescent OLEDs, facilitating efficient energy transfer to guest phosphorescent emitters.
Organic Photovoltaics (OPVs): The donor-acceptor nature of the pyrrolopyridine system makes it a potential component in organic solar cells. The 3-propyl and 5-bromo substituents can be modified to optimize the material's absorption spectrum and charge carrier mobility.
Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through intermolecular interactions is crucial for high-performance OFETs. The planar 7-azaindole core, with appropriate functionalization, could lead to materials with good charge transport characteristics.
Development as a Chemical Biology Probe for Mechanistic Investigations
Chemical probes are small molecules that can be used to study and manipulate biological systems. acs.org The 7-azaindole scaffold is a well-established "hinge-binder" for protein kinases, forming key hydrogen bonds with the protein backbone. nih.gov This makes this compound an excellent starting point for the development of selective chemical probes to investigate the roles of specific kinases in cellular processes.
The 3-propyl group can contribute to the selectivity of the probe by occupying a specific hydrophobic pocket in the target kinase. The 5-bromo position offers a site for the attachment of reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the binding affinity for the target protein. Such probes would be invaluable for:
Target Identification and Validation: Confirming that the inhibition of a specific kinase is responsible for an observed cellular phenotype.
Imaging and Localization: Visualizing the subcellular localization of a target kinase in living cells.
Pull-down Assays: Identifying the binding partners of a target kinase.
Furthermore, the fluorescent properties of the 7-azaindole core itself can be exploited. 7-Azatryptophan, an analog of tryptophan where the indole (B1671886) ring is replaced by a 7-azaindole, is a widely used fluorescent probe to study protein structure and dynamics. acs.org Similarly, derivatives of this compound could be developed as novel fluorescent probes with tailored photophysical properties for specific biological applications.
Potential in Advanced Catalysis and Methodological Development
The nitrogen atoms in the 7-azaindole ring system can act as ligands for transition metals, opening up possibilities for the development of novel catalysts. While the catalytic applications of this compound itself have not been extensively explored, the coordination chemistry of the 7-azaindole scaffold suggests significant potential.
Transition metal complexes of 7-azaindole derivatives could be designed to catalyze a variety of organic transformations. nih.govresearchgate.net The electronic and steric properties of the ligand can be fine-tuned by the substituents on the 7-azaindole ring. The 3-propyl group would impart a specific steric environment around the metal center, which could influence the selectivity of the catalyzed reaction.
Future research in this area could focus on:
Synthesis and Characterization of Metal Complexes: Preparing and structurally characterizing complexes of this compound with various transition metals.
Homogeneous Catalysis: Investigating the catalytic activity of these complexes in reactions such as cross-coupling, hydrogenation, and oxidation.
Asymmetric Catalysis: The development of chiral derivatives of this compound as ligands for asymmetric catalysis. mdpi.com
From a methodological standpoint, the reactivity of the this compound core can be exploited for the development of new synthetic methods. For example, transition metal-catalyzed C-H activation at other positions of the ring system could provide novel routes for functionalization. researchgate.net
Theoretical Predictions for Undiscovered Chemical Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the chemical reactivity of molecules and predict reaction pathways that have not yet been explored experimentally. nih.govosti.gov For this compound, DFT calculations can be employed to:
Predict Reactivity of Different Positions: Determine the most likely sites for electrophilic and nucleophilic attack on the pyrrolopyridine ring system. This can guide the development of new synthetic strategies for functionalization.
Elucidate Reaction Mechanisms: Model the transition states and intermediates of various reactions, such as cross-coupling or C-H activation, to understand the reaction mechanism in detail. nih.gov
Calculate Electronic and Photophysical Properties: Predict the HOMO-LUMO gap, absorption and emission spectra, and other electronic properties to guide the design of new materials for organic electronics and photonics. ias.ac.inmdpi.com
Model Interactions with Biological Targets: Docking studies and molecular dynamics simulations can predict the binding mode of this compound derivatives with target proteins, such as kinases, aiding in the rational design of more potent and selective inhibitors.
These theoretical predictions can significantly accelerate the discovery of new applications for this versatile molecule by prioritizing experimental efforts towards the most promising avenues.
Sustainable Synthesis Approaches and Green Chemistry Considerations
The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.
Traditional methods for the synthesis of heterocyclic compounds often involve harsh reaction conditions, stoichiometric reagents, and the use of hazardous solvents. Modern approaches aim to overcome these limitations by employing:
Catalytic Methods: The use of transition metal catalysts, as discussed in the previous sections, allows for reactions to be carried out under milder conditions with higher atom economy. nih.gov
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without the need for isolation of intermediates can significantly reduce waste and improve efficiency. uni-rostock.de
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and improved yields, thereby reducing energy consumption. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or ionic liquids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.
The application of green chemistry metrics, which provide a quantitative assessment of the environmental impact of a chemical process, can be used to evaluate and compare different synthetic routes to this compound. mdpi.com Future research will likely focus on developing even more sustainable and efficient methods for the synthesis of this important chemical building block, ensuring its availability for a wide range of advanced applications. rsc.orggoogle.comgoogle.compatsnap.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
